molecular formula C10H5ClFN3O2 B1415419 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine CAS No. 1105194-86-2

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Cat. No. B1415419
CAS RN: 1105194-86-2
M. Wt: 253.62 g/mol
InChI Key: TYHRIDVBXQATNR-UHFFFAOYSA-N
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Description

“3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine” is a chemical compound with the molecular formula C10H5ClFN3O2 and a molecular weight of 253.62 . It is used in research and has applications in bulk custom synthesis .

Scientific Research Applications

Synthesis and Biological Evaluation

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine and its derivatives have been synthesized for potential pharmacological applications. A study by Heinisch et al. (1996) involved the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to nevirapine, for evaluating their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch et al., 1996).

Crystal Structure and DFT Calculations

In another study, Sallam et al. (2021) focused on synthesizing and characterizing pyridazine derivatives, including 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, for their anti-tumor and anti-inflammatory activities. This study also employed Density Functional Theory (DFT) calculations and Hirshfeld surface analysis (Sallam et al., 2021).

Interaction with Benzodiazepine Receptors

Barlin et al. (1996) investigated this compound derivatives for their binding to central and peripheral-type benzodiazepine receptors. The study highlighted how different substituents influenced the binding efficiency to these receptors (Barlin et al., 1996).

Agricultural Applications

Sallam et al. (2022) also explored the use of pyridazine derivatives in agriculture, specifically focusing on their molluscicidal, insecticidal, and herbicidal properties. Their study included the synthesis and structure elucidation of 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine and its potential use against fungal pathogens (Sallam et al., 2022).

Anticancer Properties

A study by Abdullah et al. (2021) synthesized 6-chloro-5-nitrothieno[2,3-c]pyridazines, showing antiproliferative activity with selectivity against solid tumor cell lines. This highlighted the potential of pyridazine derivatives in cancer treatment (Abdullah et al., 2021).

Future Directions

While specific future directions for “3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine” are not mentioned in the search results, compounds with similar functional groups have been explored for various applications, including surface engineering, immobilization of biomolecules, and rapid diagnostics . These areas could potentially be explored with “this compound” as well.

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are enzymes responsible for the phosphorylation of proteins on tyrosine residues. This inhibition can affect cell signaling pathways and cellular communication. Additionally, this compound interacts with calcium channels, potentially modulating calcium ion flow within cells and impacting various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects. Furthermore, its interaction with calcium channels can affect cellular metabolism by regulating calcium-dependent enzymes and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of tyrosine kinases involves binding to the active site of the enzyme, preventing substrate phosphorylation. This binding interaction can lead to downstream effects on cell signaling and gene expression. Additionally, the compound’s modulation of calcium channels involves binding to channel proteins, affecting their conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with potential implications for chronic treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating a dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, the compound’s influence on calcium channels can impact metabolic pathways dependent on calcium signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with calcium channels may localize it to regions of the cell where calcium signaling is prominent, enhancing its effects on cellular processes .

properties

IUPAC Name

3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3O2/c11-10-4-3-8(13-14-10)6-1-2-7(12)9(5-6)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHRIDVBXQATNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253687
Record name 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105194-86-2
Record name 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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